Azepan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIMYOUDBYVEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611833 | |

| Record name | Azepan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-65-6 | |

| Record name | Azepan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azepan-3-ol: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and utility of Azepan-3-ol. We will delve into its core chemical properties, spectroscopic characteristics, synthesis, and its emerging significance as a versatile building block in medicinal chemistry. This document moves beyond a simple data sheet, offering insights into the causality behind its reactivity and its potential in modern therapeutic design.

Introduction: The Azepane Scaffold

The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and over 20 FDA-approved drugs.[1][2] Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane structure offers a greater degree of three-dimensional chemical space due to its conformational flexibility.[2][3] This property can be crucial for optimizing ligand-receptor interactions. This compound, a hydroxylated derivative, is a particularly valuable synthon. The hydroxyl group provides a reactive handle for further functionalization, enabling the construction of diverse molecular libraries for drug discovery campaigns.

Chemical Identity and Structure

This compound is a saturated heterocyclic compound featuring a seven-membered ring containing one nitrogen atom and a hydroxyl group at the 3-position.

-

IUPAC Name: this compound[4]

-

CAS Number: 7659-65-6[4]

-

Molecular Formula: C₆H₁₃NO[4]

-

Canonical SMILES: C1CCNCC(C1)O[4]

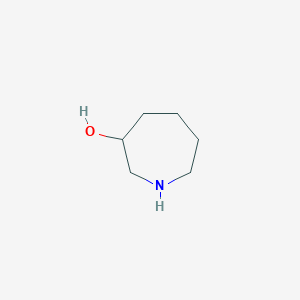

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized below. Spectroscopic data is predicted based on characteristic values for similar functional groups, providing a baseline for experimental verification.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [4][5][6] |

| XLogP3 | 0.1 | [7] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several key signals. Protons on the carbon adjacent to the electron-withdrawing hydroxyl group (C3) would be deshielded, appearing in the 3.4-4.5 ppm range.[8][9] The proton on the hydroxyl group itself typically presents as a broad singlet, which can be exchanged with D₂O.[10] The protons on the carbon adjacent to the nitrogen (C7) will also be downfield relative to other methylene protons.

-

¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the 50-65 ppm range.[9] Carbons adjacent to the nitrogen (C2 and C7) will also be deshielded compared to other sp³ hybridized carbons in the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for the alcohol functional group. A strong, broad band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded alcohol.[8][9] A strong C-O stretching absorption should also be visible around 1000-1200 cm⁻¹.[9]

Synthesis of this compound

A common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding ketone, Azepan-3-one. This transformation can be efficiently achieved using a standard reducing agent like sodium borohydride (NaBH₄). The causality for this choice lies in the selectivity of NaBH₄, which readily reduces ketones without affecting other potentially sensitive functional groups under mild conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Azepan-3-one

This protocol is a representative, self-validating system. Successful synthesis would be confirmed by spectroscopic analysis (NMR, IR) matching the expected data for this compound and the disappearance of the ketone carbonyl stretch in the IR spectrum of the starting material.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azepan-3-one (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is critical to control the initial exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding dilute aqueous hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes the excess borohydride.

-

Workup: Adjust the pH to be basic with an appropriate base (e.g., NaOH solution). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The azepane scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.[1] The incorporation of this compound and its derivatives into drug candidates leverages the unique conformational properties of the seven-membered ring to enhance binding affinity and selectivity.

-

Central Nervous System (CNS) Disorders: Azepane derivatives are integral to drugs targeting depression and anxiety.[2] The scaffold can effectively mimic the conformations of neurotransmitters, allowing for potent modulation of monoamine transporters.

-

Oncology: Several anticancer agents feature the azepane ring.[2] These compounds often function as kinase inhibitors, where the azepane moiety helps to correctly orient other functional groups within the enzyme's active site.

-

Antimicrobial Agents: The azepane motif is a key component of certain antibiotics. For example, derivatives of the related (S)-azepan-3-amine are crucial intermediates in the synthesis of fluoroquinolone antibiotics like besifloxacin.[11][12] Furthermore, modified azepane triterpenoids have shown promising activity against M. tuberculosis, including isoniazid-resistant strains.[13]

Caption: Logical relationship between this compound's properties and its applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, general principles for handling heterocyclic amines and alcohols should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14][15]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[16] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[18]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a powerful and versatile building block for modern chemical and pharmaceutical research. Its unique seven-membered heterocyclic structure provides access to a rich three-dimensional chemical space that is often underexplored. The foundational knowledge of its synthesis, properties, and reactivity outlined in this guide empowers researchers to confidently incorporate this valuable scaffold into their drug discovery and development programs, paving the way for the next generation of innovative therapeutics.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. CAS 1573085-99-0 | (R)-Azepan-3-ol - Synblock [synblock.com]

- 7. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 11. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 12. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]

- 13. New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-Azepan-3-ol

Foreword: The Azepane Scaffold in Modern Drug Discovery

The seven-membered saturated nitrogen heterocycle, the azepane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational flexibility allows it to present substituents in a three-dimensional space that is often complementary to the binding sites of biological targets, a feature less accessible to more rigid five- and six-membered rings.[1] When functionalized with stereocenters, such as in (S)-Azepan-3-ol, these molecules become invaluable chiral building blocks for constructing complex and potent therapeutic agents. The controlled, enantioselective synthesis and rigorous characterization of these intermediates are therefore not merely academic exercises; they are critical cornerstones of modern drug development, enabling the creation of safer and more effective medicines. This guide provides a comprehensive overview of field-proven methodologies for the synthesis and analytical validation of (S)-Azepan-3-ol, grounded in fundamental chemical principles and practical, validated protocols.

Part 1: Enantioselective Synthetic Strategies

The primary challenge in synthesizing (S)-Azepan-3-ol lies in controlling the absolute stereochemistry at the C3 position. The choice of strategy is often dictated by scalability, cost, and the desired level of enantiopurity. We will explore two primary, highly effective approaches: Biocatalytic Asymmetric Reduction and Chemical Asymmetric Synthesis via Ring Expansion.

Biocatalytic Asymmetric Reduction of Azepan-3-one

Biocatalysis offers an elegant and highly efficient route to chiral alcohols, leveraging the exquisite stereoselectivity of enzymes.[3][4] This approach is favored in industrial settings for its mild reaction conditions, high enantiomeric excess (e.e.), and reduced environmental footprint. The core of this strategy is the asymmetric reduction of a prochiral ketone, azepan-3-one, using a ketoreductase (KRED) enzyme.

Causality and Scientific Rationale: KREDs, often paired with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/NAD(P)H), deliver a hydride to one specific face of the ketone's carbonyl group. The enzyme's chiral active site precisely orients the substrate, sterically hindering hydride attack from one direction and favoring the other, thus leading to the formation of a single alcohol enantiomer. The selection of an (S)-selective KRED is paramount for this transformation.

Workflow for Biocatalytic Synthesis:

Caption: Workflow for the biocatalytic synthesis of (S)-Azepan-3-ol.

Experimental Protocol: Biocatalytic Reduction of N-Boc-Azepan-3-one

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 100 mM D-glucose.

-

Reaction Setup: In a temperature-controlled vessel at 30 °C, add N-Boc-azepan-3-one (1 equiv.) to the buffer to a final concentration of 50 g/L.

-

Enzyme Addition: Add an (S)-selective ketoreductase and a glucose dehydrogenase for cofactor regeneration (loading typically determined by supplier screening kits).

-

Reaction Monitoring: Maintain the pH at 7.0 with the addition of 1 M NaOH. Monitor the reaction progress by HPLC or GC by taking aliquots and analyzing for the disappearance of the starting ketone.

-

Work-up: Once the reaction reaches >99% conversion, quench by adding an equal volume of methyl tert-butyl ether (MTBE). Separate the organic layer. Extract the aqueous layer twice more with MTBE. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azepan-3-ol.

-

Deprotection: Dissolve the crude product in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate the mixture in vacuo.

-

Final Isolation: Dissolve the residue in water and basify to pH >12 with 5 M NaOH. Extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford (S)-Azepan-3-ol.

| Parameter | Value/Condition | Rationale |

| Substrate | N-Boc-azepan-3-one | Boc group protects the amine and increases organic solubility. |

| Enzyme | (S)-selective KRED | Determines the stereochemical outcome of the reduction. |

| Cofactor System | NADP⁺ / Glucose / GDH | Provides the necessary hydride (NADPH) and regenerates it in situ. |

| Temperature | 30 °C | Optimal temperature for enzyme activity and stability. |

| pH | 7.0 | Maintains the physiological pH for optimal enzyme function. |

| Expected Yield | >85% (over two steps) | High efficiency is characteristic of biocatalytic processes.[5] |

| Expected e.e. | >99% | Enzymes provide exceptionally high enantioselectivity.[4] |

Part 2: Comprehensive Analytical Characterization

Rigorous characterization is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized (S)-Azepan-3-ol. A multi-technique approach is mandatory.

Analytical Workflow:

Caption: Integrated analytical workflow for the validation of (S)-Azepan-3-ol.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. Spectra should be acquired in a deuterated solvent such as D₂O or CDCl₃.[6]

-

¹H NMR: The proton spectrum will confirm the presence of the azepane ring protons and the methine proton adjacent to the hydroxyl group. The chemical shift of H3 (the proton on the carbon bearing the OH group) is expected to be in the range of 3.5-4.0 ppm. The other ring protons will appear as complex multiplets between approximately 1.5 and 3.0 ppm.[7][8]

-

¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the azepane ring. The carbon bearing the hydroxyl group (C3) will be the most downfield of the sp³ carbons, typically appearing in the 65-75 ppm range.

Table of Expected NMR Data (in D₂O):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | ~2.8 - 3.1 (m, 2H) | ~50 - 55 |

| C3 | ~3.7 - 4.0 (m, 1H) | ~68 - 72 |

| C4 | ~1.6 - 1.9 (m, 2H) | ~30 - 35 |

| C5 | ~1.5 - 1.8 (m, 2H) | ~25 - 30 |

| C6 | ~1.7 - 2.0 (m, 2H) | ~28 - 33 |

| C7 | ~2.9 - 3.2 (m, 2H) | ~45 - 50 |

Note: Exact shifts and multiplicities are solvent and concentration-dependent.[6]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For (S)-Azepan-3-ol (C₆H₁₃NO), the expected molecular weight is 115.18 g/mol .[9] Using a high-resolution mass spectrometer (HRMS) will provide the exact mass, confirming the elemental composition.

-

Expected Exact Mass [M+H]⁺: 116.1070 (Calculated for C₆H₁₄NO⁺)

Enantiomeric Purity Determination

Establishing the enantiomeric excess is the most critical step in characterizing a chiral molecule. Chiral chromatography is the definitive method.[10]

Chiral High-Performance Liquid Chromatography (HPLC): This technique separates the two enantiomers by passing them through a column containing a chiral stationary phase (CSP).[11][] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

-

Derivatization (Justification): To improve chromatographic performance and interaction with the CSP, the analyte is often derivatized. For (S)-Azepan-3-ol, derivatization with a UV-active agent like 3,5-dinitrobenzoyl chloride is effective. This creates diastereomeric amides that are easily separable and detectable.

-

Column Selection: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, is an excellent starting point for this class of compounds.[13]

-

Method Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is typical for normal-phase chiral separations.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the dinitrobenzoyl derivative).

-

-

Analysis: Inject a solution of the derivatized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100. A successful synthesis should yield an e.e. >99%.

Optical Rotation: As a chiral molecule, (S)-Azepan-3-ol will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. While not sufficient on its own to determine e.e., it serves as a quick quality control check and should be consistent with literature values for the pure enantiomer. The measurement is performed on a polarimeter at a specified concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. | Semantic Scholar [semanticscholar.org]

- 4. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]

- 5. tapi.com [tapi.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. (3R)-azepan-3-ol(1573085-99-0) 1H NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Azepan-3-ol | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Introduction: The Strategic Importance of the Azepane Scaffold

An In-Depth Technical Guide to (R)-Azepan-3-ol: A Chiral Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among these, seven-membered heterocyclic rings, particularly the azepane scaffold, have garnered significant attention for their conformational flexibility and ability to present substituents in a distinct three-dimensional space.[1][2][3] This unique characteristic makes them privileged structures in the design of therapeutic agents targeting a wide array of biological targets, including those for central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3]

(R)-Azepan-3-ol, a specific chiral enantiomer, represents a crucial building block in this domain. Its defined stereochemistry at the C3 position is paramount, as biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer. This guide provides an in-depth technical overview of (R)-Azepan-3-ol, from its fundamental properties to its synthesis, characterization, and application, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of (R)-Azepan-3-ol is the foundation for its effective use in synthesis and process development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1573085-99-0 | [4][5] |

| Molecular Formula | C₆H₁₃NO | [4][5] |

| Molecular Weight | 115.17 g/mol | [4][5] |

| Synonyms | (3R)-Azepan-3-ol, (3R)-Hexahydro-1H-azepin-3-ol | [4] |

| Purity | Typically ≥98% | [5] |

| Storage Conditions | Store at 2-8°C or Room Temperature, Inert Atmosphere | [4][6] |

Asymmetric Synthesis and Purification

The generation of enantiomerically pure (R)-Azepan-3-ol is a critical challenge that underscores the principles of modern asymmetric synthesis.[7] Direct synthesis from achiral precursors requires a robust method for introducing the chiral center with high fidelity. While multiple strategies exist, a common and effective approach involves the stereoselective ring expansion of a smaller, readily available chiral precursor, such as a derivative of 2-azanorbornane.[8] This method leverages the existing stereochemistry of the starting material to direct the formation of the desired azepane enantiomer.

Caption: Workflow for the asymmetric synthesis of (R)-Azepan-3-ol.

Experimental Protocol: Stereoselective Ring Expansion

-

Activation of Precursor: A chiral N-protected 2-azanorbornan-3-yl methanol is dissolved in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0°C. A suitable base (e.g., Triethylamine) is added, followed by the slow addition of methanesulfonyl chloride (MsCl). The reaction is stirred for 1-2 hours, allowing for the complete formation of the mesylate intermediate. Causality: The mesyl group is an excellent leaving group, activating the primary alcohol for the subsequent nucleophilic attack that initiates the ring expansion.

-

Ring Expansion: The reaction mixture containing the activated precursor is subjected to conditions that promote a stereoselective rearrangement. This often involves a base or nucleophile that facilitates an intramolecular S_N2-type reaction, leading to the expansion from a [2.2.1] bicyclic system to a [3.2.1] bicyclic azepane system. The stereocenter of the starting alcohol dictates the stereochemistry of the resulting product.

-

Deprotection: If an N-protecting group (e.g., Boc or Cbz) was used, it is removed under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz) to yield the free secondary amine.

-

Purification: The crude product is purified using flash column chromatography. A polar stationary phase like silica gel is effective. The mobile phase is typically a gradient system of a nonpolar solvent (e.g., Hexane) and a polar solvent mixture (e.g., Ethyl Acetate/Methanol with a small amount of ammonium hydroxide). Causality: The basicity of the azepane nitrogen can cause tailing on silica gel; the addition of a base like NH₄OH to the eluent neutralizes acidic sites on the silica, resulting in sharper peaks and better separation.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate intended for drug development. A multi-technique approach is essential.[9][10]

| Analysis Technique | Expected Results / Key Data Points |

| ¹H NMR | - Complex multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the seven CH₂ groups of the azepane ring. - A distinct multiplet for the CH-OH proton (~3.8-4.2 ppm). - Resonances for the N-H and O-H protons, which are typically broad and may exchange with D₂O. |

| ¹³C NMR | - Six distinct signals for the carbon atoms of the azepane ring. - A signal for the C-OH carbon atom in the range of ~65-75 ppm. |

| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 116.1070 for the molecular formula C₆H₁₄NO⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |

| Chiral HPLC | - Using a suitable chiral stationary phase (e.g., Chiralpak® series), a single major peak should be observed, confirming high enantiomeric excess (ee > 98%). |

| Infrared (IR) Spectroscopy | - Broad O-H stretching band (~3300-3400 cm⁻¹). - N-H stretching band (often overlapping with O-H). - C-H stretching bands (~2850-2950 cm⁻¹). |

Application in Drug Discovery

The azepane motif is a cornerstone in the development of a diverse range of pharmaceuticals.[1][2][3] Its conformational properties allow it to act as a versatile scaffold that can be decorated with various functional groups to optimize binding interactions with biological targets. (R)-Azepan-3-ol serves as an ideal starting point for introducing this valuable scaffold into a lead molecule. The hydroxyl group provides a convenient handle for further chemical modification, while the secondary amine allows for coupling to other molecular fragments.

A prime example of the utility of a closely related analog, (R)-Azepan-3-amine, is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic.[11] The chiral azepane moiety is crucial for the drug's potent activity against bacterial DNA gyrase and topoisomerase IV.[11] Similarly, (R)-Azepan-3-ol can be used to synthesize analogs where an ether or ester linkage is desired, or it can be oxidized to the corresponding ketone for further elaboration.

Caption: Role of (R)-Azepan-3-ol as a key intermediate in drug synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of (R)-Azepan-3-ol are essential to ensure safety and maintain compound integrity.

-

Hazard Identification : The compound and its hydrochloride salt are associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4][6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][13] Work should be conducted in a well-ventilated fume hood.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Take precautionary measures against static discharge and keep away from sources of ignition.[12][13]

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]

Conclusion

(R)-Azepan-3-ol is more than a simple chemical intermediate; it is a strategically important chiral building block that enables the synthesis of complex and stereochemically defined molecules for drug discovery. Its unique seven-membered ring structure provides access to a region of chemical space that is highly relevant for biological activity. A thorough understanding of its properties, synthesis, and handling is crucial for any research program aiming to leverage the therapeutic potential of the azepane scaffold.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 4. labsolu.ca [labsolu.ca]

- 5. CAS 1573085-99-0 | (R)-Azepan-3-ol - Synblock [synblock.com]

- 6. achmem.com [achmem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. innospk.com [innospk.com]

- 12. fishersci.com [fishersci.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to the Solubility and Stability of Azepan-3-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-3-ol, a heterocyclic alcohol with a seven-membered azepane ring, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation, and as a potential active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside practical, field-proven methodologies for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound dictate its behavior in various environments. These properties are crucial for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| pKa (predicted) | ~10.5 (amine) | BenchChem[2] |

| LogP (predicted) | ~1.5 | BenchChem[2] |

| CAS Number | 7659-65-6 | PubChem[1] |

The presence of both a hydroxyl group and a secondary amine gives this compound amphiphilic character. The basicity of the azepane nitrogen (predicted pKa ~10.5) suggests that it will be protonated and highly water-soluble at acidic pH.[2] The predicted LogP of ~1.5 indicates a moderate lipophilicity.[2]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from route of administration to bioavailability.

Aqueous Solubility

-

Acidic pH: In acidic conditions (pH < pKa of the amine), this compound will exist predominantly in its protonated, cationic form. This ionic form is expected to be highly soluble in water due to favorable ion-dipole interactions.

-

Neutral and Basic pH: At pH values above the pKa of the amine, the neutral, free base form will predominate. The aqueous solubility is expected to decrease as the pH increases and the molecule becomes less polar.

Solubility in Organic Solvents

This compound is expected to be soluble in a range of polar organic solvents. The following table provides a qualitative prediction of its solubility based on the principle of "like dissolves like."

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Isopropanol | Soluble | Polar protic solvent.[3] |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Moderately polar solvent. |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent. |

| Toluene | Sparingly Soluble | Nonpolar solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

-

Analyze the diluted sample and a series of calibration standards to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Stability Profile

Assessing the stability of a compound is a critical component of drug development, ensuring that the API remains potent and safe over its shelf life.[4] Forced degradation studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6]

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions at different pH values should be evaluated. As a cyclic amine with a secondary alcohol, it is generally expected to be stable against hydrolysis under typical conditions. However, extreme pH and elevated temperatures could potentially lead to degradation.

Oxidative Stability

Secondary amines can be susceptible to oxidation.[5] Exposure of this compound to oxidative conditions (e.g., hydrogen peroxide) could potentially lead to the formation of the corresponding N-oxide or other degradation products. The secondary alcohol is also a potential site for oxidation to the corresponding ketone, Azepan-3-one.[7]

Thermal Stability

The thermal stability of this compound should be assessed to determine its melting point and decomposition temperature. This information is crucial for handling and storage, as well as for formulation processes that may involve heat.

Photostability

The photostability of this compound should be evaluated according to ICH Q1B guidelines. Exposure to UV and visible light can sometimes induce degradation in organic molecules.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized under stress conditions.

References

- 1. This compound | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Azepan-3-one | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Hydroxyazepane: A Predictive Approach for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques essential for the structural elucidation and characterization of 3-hydroxyazepane. As a key heterocyclic scaffold in medicinal chemistry, understanding its precise molecular architecture is paramount for its application in drug development. This document moves beyond a standard recitation of methods, offering a rationale-driven approach to experimental design and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct, comprehensive spectral libraries for 3-hydroxyazepane are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. This serves as a powerful toolkit for researchers to confirm the identity, purity, and structure of synthesized 3-hydroxyazepane.

Introduction: The Significance of 3-Hydroxyazepane in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its conformational flexibility allows it to present substituents in a variety of spatial orientations, making it an attractive component for molecules designed to interact with complex biological targets. The introduction of a hydroxyl group at the 3-position, yielding 3-hydroxyazepane, adds a crucial point for hydrogen bonding and potential further functionalization, enhancing its utility as a building block for novel therapeutic agents. Derivatives of azepane have been investigated for a range of activities, underscoring the importance of precise analytical characterization of new analogues like 3-hydroxyazepane.

Given its potential role in the synthesis of new chemical entities, a rigorous and unambiguous spectroscopic characterization is not merely a procedural step but a foundational requirement for advancing any research or development program. This guide provides the strategic insights necessary to achieve this.

The Analytical Workflow: A Multi-faceted Approach to Structural Verification

The confirmation of the structure of 3-hydroxyazepane relies on a synergistic application of multiple spectroscopic techniques. No single method provides all the necessary information. Instead, we construct a "molecular jigsaw puzzle" where each piece of data from NMR, MS, and IR corroborates the others, leading to a single, logical structural assignment.

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound like 3-hydroxyazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For 3-hydroxyazepane, ¹H and ¹³C NMR will be pivotal, with 2D techniques like COSY and HSQC providing definitive assignments.

Causality in Experimental Choices: Sample Preparation and Solvent Selection

The choice of NMR solvent is critical. 3-Hydroxyazepane's polarity, due to the amine and hydroxyl groups, suggests good solubility in deuterated polar solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d (CDCl₃) might also be used, but peak broadening for the OH and NH protons is more likely.

-

Methanol-d₄ (CD₃OD): This protic solvent will cause the labile OH and NH protons to exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This can be a useful diagnostic experiment to confirm the presence of these groups. The residual solvent peak appears as a quintet around 3.31 ppm.[1]

-

DMSO-d₆: This aprotic polar solvent will slow down the exchange of the OH and NH protons, allowing them to be observed, often as broad singlets. The residual solvent peak is a quintet at approximately 2.50 ppm.[1]

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-hydroxyazepane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable OH and NH protons.[2]

Predicted ¹H NMR Spectral Data

The structure of 3-hydroxyazepane suggests a complex, largely aliphatic spectrum. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |

| H3 (CH-OH) | 3.5 - 4.0 | Multiplet | This proton is deshielded by the adjacent hydroxyl group. Its multiplicity will be complex due to coupling with protons on C2 and C4. |

| H2, H7 (CH₂-N) | 2.5 - 3.0 | Multiplets | These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield compared to other methylene groups.[2] They will likely appear as distinct multiplets due to their different chemical environments. |

| H4, H5, H6 (CH₂) | 1.4 - 1.9 | Multiplets | These are standard aliphatic methylene protons. Overlapping multiplets are expected in this region. |

| NH | 1.5 - 3.0 (variable) | Broad Singlet | The chemical shift is highly dependent on concentration, solvent, and temperature. It will disappear upon D₂O exchange.[3] |

| OH | 2.0 - 4.0 (variable) | Broad Singlet | Similar to the NH proton, its position is variable and it will exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

¹³C NMR provides a count of the unique carbon environments. For 3-hydroxyazepane, six distinct signals are expected (assuming no coincidental overlap).

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C3 (CH-OH) | 65 - 75 | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| C2, C7 (CH₂-N) | 45 - 55 | These carbons are deshielded due to their proximity to the nitrogen atom.[2] |

| C4, C5, C6 | 25 - 40 | These represent typical aliphatic carbons in a cyclic system. Their exact shifts will depend on their position relative to the substituents. |

digraph "Structure_NMR" { graph [fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=102957&t=l"SCALE="TRUE"/>TD>TR><TR><TD>3-HydroxyazepaneTD>TR>TABLE>>]; }

Caption: The chemical structure of 3-hydroxyazepane.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. The fragmentation pattern also offers clues about the molecule's structure.

Ionization Techniques: A Deliberate Choice

-

Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent, but the resulting fragments are highly informative for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like 3-hydroxyazepane. It typically produces a protonated molecule [M+H]⁺, giving a clear indication of the molecular weight. Fragmentation is minimal unless induced (MS/MS).

Protocol: Mass Spectrometry

-

Sample Preparation: For ESI, prepare a dilute solution (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile. For EI, a direct insertion probe or GC-MS can be used.

-

Analysis: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum Data

The molecular formula of 3-hydroxyazepane is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .

| Ion | Predicted m/z | Technique | Notes |

| [M+H]⁺ | 116.1 | ESI | The protonated molecular ion; expected to be the base peak in ESI. |

| M⁺ | 115.1 | EI | The molecular ion. As per the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms.[2] |

| [M-H₂O]⁺ | 97.1 | EI | Loss of a water molecule from the molecular ion is a common fragmentation for alcohols. |

| Alpha-cleavage fragments | Various | EI | Cleavage of the C-C bonds adjacent to the nitrogen is a characteristic fragmentation pathway for amines, leading to resonance-stabilized cations.[2] This would be a key diagnostic feature. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups in 3-hydroxyazepane: the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is a liquid or oil, it can be analyzed neat as a thin film between salt plates. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. This is a highly characteristic peak for alcohols. |

| N-H Stretch (Sec. Amine) | 3300 - 3500 | Medium, sharp (may be obscured by O-H) | Secondary amines show one N-H stretching band. It may appear as a shoulder on the broader O-H band. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp | Characteristic of the sp³ C-H bonds in the azepane ring. |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong | Corresponds to the stretching vibration of the carbon-oxygen single bond. |

Conclusion: Synthesizing Data for Unambiguous Characterization

The structural elucidation of 3-hydroxyazepane is achieved by the congruent interpretation of data from NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. Finally, IR spectroscopy provides rapid confirmation of the essential hydroxyl and amine functional groups. By following the rationale-driven protocols and predictive data outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of 3-hydroxyazepane, ensuring a solid analytical foundation for its use in further scientific investigation.

References

Foreword: The Rationale for Interrogating Azepan-3-ol

An In-depth Technical Guide to the Biological Activity Screening of Azepan-3-ol

The azepane ring, a seven-membered saturated N-heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for intricate and favorable interactions with a wide array of biological targets.[1][2] This motif is not merely a synthetic curiosity; it is a cornerstone of numerous FDA-approved therapeutics, including agents for central nervous system (CNS) disorders, cancer, and metabolic diseases.[3][4][5] this compound, with its simple substitution, presents a foundational structure. The hydroxyl group offers a key vector for hydrogen bonding and a potential site for further chemical elaboration, making it an ideal candidate for broad biological screening to uncover novel therapeutic starting points.

This guide eschews a conventional, rigid format. Instead, it presents a logical, tiered screening cascade designed to comprehensively profile the biological activities of this compound. The strategy is built upon a foundation of scientific integrity, where each stage is designed to validate the findings of the last, ensuring a robust and reliable dataset for decision-making in a drug discovery context.

Part 1: Foundational Profile of this compound

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount. This information is critical for designing appropriate assay conditions, interpreting results, and anticipating potential liabilities like poor solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[6] |

| Molecular Weight | 115.17 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 7659-65-6 | PubChem[6] |

| SMILES | C1CCNCC(C1)O | PubChem[6] |

Part 2: A Strategic, Tiered Screening Cascade

The core of our approach is a multi-tiered screening workflow. This strategy maximizes efficiency by using broad, cost-effective assays initially to cast a wide net, followed by progressively more specific and resource-intensive assays to validate hits and elucidate their mechanism of action.

Caption: A logical workflow for small molecule biological screening.

Tier 1: Phenotypic and Cytotoxicity Screening

Causality: The initial goal is to determine if this compound exerts any biological effect in a cellular context, and at what concentration it becomes toxic. A broad panel of cell lines provides the first clues to potential therapeutic areas (e.g., oncology, neurology) and establishes a safe concentration window for subsequent assays.[7] Cellular fitness screens are essential to exclude compounds that exhibit general toxicity rather than a specific bioactivity.[7]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

-

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Human cell lines (e.g., HeLa - cervical cancer, SH-SY5Y - neuroblastoma, HEK293 - embryonic kidney).

-

Complete growth medium (specific to each cell line).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom plates.

-

Positive control (e.g., Doxorubicin, 10 µM).

-

Vehicle control (e.g., 0.1% DMSO).

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium (e.g., from 100 µM down to 0.1 µM).

-

Remove the old medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability versus the log concentration of this compound.

-

Calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

-

Tier 2: Target-Based Screening - A Hypothesis-Driven Approach

Causality: The azepane scaffold is prevalent in CNS-active drugs.[8] Specifically, bicyclic azepanes have shown potent inhibitory activity against monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT).[9][10] Therefore, a logical next step is to directly test this compound against these targets. Additionally, other azepane derivatives are known 11β-HSD1 inhibitors and kinase inhibitors, which could be considered secondary targets.[5][11]

Caption: Inhibition of monoamine reuptake at the synapse.

Experimental Protocol: NET Radioligand Displacement Assay

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter. A reduction in radioactivity indicates that the test compound is binding to the transporter.

-

Materials:

-

Cell membranes prepared from cells overexpressing human NET.

-

Radioligand: [³H]-Nisoxetine (a known NET inhibitor).

-

Non-specific binding control: Desipramine (10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

This compound stock solution.

-

Scintillation vials and cocktail.

-

Glass fiber filters and a cell harvester.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]-Nisoxetine (at a concentration near its Kd), and assay buffer.

-

Add this compound at various concentrations (for competition curve) or at a single high concentration (e.g., 10 µM for a primary screen).

-

For total binding wells, add vehicle. For non-specific binding wells, add Desipramine.

-

Incubate the plate (e.g., 60 minutes at room temperature).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Determine the percent inhibition caused by this compound at each concentration relative to the specific binding.

-

Plot percent inhibition vs. log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Tier 3: Hit Validation with Orthogonal Assays

Causality: A primary hit from a single assay is not sufficient proof of activity. Assay artifacts and compound interference are common challenges in small-molecule screening.[7] An orthogonal assay—one that measures the same biological endpoint but uses a different technology or detection method—is crucial for validating the hit.[12] This ensures the observed activity is genuine and not an artifact of the primary assay format.

Experimental Protocol: Transporter Uptake Assay

-

Principle: This is a functional assay that directly measures the ability of the transporter to uptake its substrate. Inhibition of uptake by this compound would confirm the binding activity observed in the displacement assay.

-

Materials:

-

HEK293 cells stably expressing the human NET.

-

[³H]-Norepinephrine (the natural substrate for NET).

-

Uptake buffer.

-

This compound and control inhibitors (e.g., Desipramine).

-

-

Procedure:

-

Plate the NET-expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or controls for 15-20 minutes.

-

Initiate the uptake by adding [³H]-Norepinephrine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of norepinephrine uptake at each concentration of this compound.

-

Determine the IC₅₀ value from the dose-response curve. A similar IC₅₀ value to the one obtained in the binding assay strongly validates the hit.

-

| Assay Type | Principle | Readout | Purpose |

| Radioligand Binding | Competitive displacement of a radiolabeled probe | IC₅₀ | Measures direct binding affinity to the target. |

| Transporter Uptake | Functional measurement of substrate transport | IC₅₀ | Measures functional inhibition of the target. |

| Biophysical (SPR) | Change in refractive index upon binding | Kᴅ | Confirms direct binding and provides kinetics (Tier 4). |

Tier 4: Elucidating Mechanism and Selectivity

Causality: A confirmed hit must be characterized for its selectivity. A compound that inhibits multiple targets may have a complex pharmacological profile and potential for off-target side effects.[13] Biophysical assays can confirm direct physical interaction between the compound and the target protein, ruling out indirect effects.[14]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip. It provides not only the binding affinity (Kᴅ) but also the association (ka) and dissociation (kd) rate constants.

-

Procedure:

-

Immobilize the purified target protein (e.g., NET) onto an SPR sensor chip.

-

Prepare a series of this compound concentrations in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface (association phase).

-

Switch back to running buffer to monitor the compound dissociating from the target (dissociation phase).

-

Regenerate the chip surface to remove all bound compound before the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (Kᴅ = kd/ka).

-

Selectivity Profiling: To assess selectivity, the confirmed hit should be tested in binding or functional assays against related targets, such as the dopamine transporter (DAT) and serotonin transporter (SERT), as well as a panel of unrelated receptors and enzymes to identify potential off-target activities.

Conclusion and Path Forward

This structured guide outlines a comprehensive and robust strategy for the initial biological characterization of this compound. By progressing through a logical cascade of phenotypic screening, hypothesis-driven target engagement, orthogonal validation, and mechanistic studies, researchers can build a high-confidence dataset. Positive findings from this workflow would provide a strong rationale for initiating a medicinal chemistry program to explore the structure-activity relationship (SAR) of this compound derivatives, ultimately paving the way for the development of novel chemical probes or therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. This compound | C6H13NO | CID 21271140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Azepan-3-ol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring system is a crucial scaffold in medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, the azepan-3-ol core and its derivatives offer a versatile three-dimensional chemical space for drug design, enabling fine-tuning of pharmacological profiles. This guide provides an in-depth technical overview of the primary synthetic strategies for constructing the this compound framework. It details methodologies including intramolecular cyclization of acyclic precursors, ring expansion of smaller heterocyclic systems, and stereoselective reduction of azepan-3-one intermediates. Each section explains the underlying chemical principles, discusses the advantages and limitations of the approach, and provides comparative data to inform strategic synthetic planning. The content is grounded in authoritative literature, featuring detailed experimental protocols and visual diagrams to ensure clarity and reproducibility for professionals in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

Seven-membered nitrogen-containing heterocycles, particularly the saturated azepane core, are of significant interest to synthetic and medicinal chemists.[2][3][4] Their conformational flexibility and three-dimensional character distinguish them from more common five- and six-membered rings like pyrrolidine and piperidine, which are prevalent in medicinal chemistry libraries.[5] This unique structural feature allows for novel interactions with biological targets. The incorporation of a hydroxyl group at the C-3 position introduces a key functional handle for further derivatization and a potential hydrogen bonding moiety, making this compound a valuable building block for exploring new chemical entities with therapeutic potential.

The synthesis of these structures, however, presents a considerable challenge due to the entropic penalty associated with forming a seven-membered ring.[6] State-of-the-art methods often rely on multi-step sequences to create linear precursors for cyclization or on rearrangement strategies.[7] This guide aims to consolidate and critically evaluate the most effective and innovative strategies reported in the literature, providing a practical resource for chemists working to access this important chemical space.

Core Synthetic Strategies for this compound Construction

The synthesis of the this compound core can be broadly categorized into three main approaches:

-

Cyclization of Acyclic Precursors: Building the seven-membered ring from a linear starting material.

-

Ring Expansion Reactions: Enlarging a pre-existing five- or six-membered ring.

-

Functional Group Interconversion: Preparing the target via reduction of an azepan-3-one precursor.

Strategy 1: Cyclization of Acyclic Precursors

The direct formation of the azepane ring from a linear precursor is a fundamental approach. Key methods include intramolecular reductive amination and ring-closing metathesis (RCM).

Intramolecular reductive amination is a robust method for forming cyclic amines.[8] The strategy involves an acyclic precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group) separated by a suitable carbon chain. The initial step is the intramolecular formation of a cyclic iminium ion, which is then reduced in situ to yield the azepane ring.

The primary advantage of this method is its operational simplicity, often allowing for a one-pot procedure.[9] The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.[10]

// Nodes Start [label="Acyclic Amino-Ketone/Aldehyde"]; Iminium [label="Cyclic Iminium\nIon Intermediate"]; Product [label="Azepane Product"]; Reagents [label="Mild Acid (cat.)\n+\nReducing Agent\n(e.g., NaBH(OAc)₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Iminium [label=" Intramolecular\nCondensation"]; Iminium -> Product [label=" Reduction"]; Reagents -> Iminium [style=dashed, arrowhead=none, color="#5F6368"]; Reagents -> Product [style=dashed, color="#5F6368"]; }

Caption: General workflow for Intramolecular Reductive Amination.

The key challenge lies in the synthesis of the requisite linear precursor. The carbon chain must be of the correct length and appropriately functionalized to yield the desired 3-hydroxyazepane upon cyclization and subsequent modifications.

Ring-closing metathesis has become a powerful and widely used tool for the synthesis of unsaturated rings of various sizes, including seven-membered heterocycles.[11] The reaction utilizes a ruthenium-based catalyst (e.g., Grubbs' catalysts) to join two terminal alkene functionalities within the same molecule, forming a cycloalkene and releasing volatile ethylene as the only byproduct.[11][12]

// Nodes A [label="Acyclic Diene Precursor\n(N-protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Unsaturated Azepine\n(e.g., Tetrahydro-1H-azepine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Saturated Azepane", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with Reagents A -> B [label=" Grubbs' Catalyst\n(e.g., 2nd Gen)", color="#34A853", fontcolor="#202124"]; B -> C [label=" Reduction\n(e.g., H₂, Pd/C)", color="#4285F4", fontcolor="#202124"]; C -> D [label=" Hydroxylation/\nFunctionalization", color="#EA4335", fontcolor="#202124"]; }

Caption: Synthetic workflow via Ring-Closing Metathesis (RCM).

The resulting unsaturated azepine derivative can then be readily reduced (e.g., via catalytic hydrogenation) to the saturated azepane core.[12] The hydroxyl group can either be present in the starting diene precursor (protected) or introduced onto the azepane ring later. The main advantages of RCM are its functional group tolerance and the predictable formation of the cyclic product.[13] The primary limitation is the need to synthesize the diene precursor, which can add several steps to the overall sequence.[7]

Strategy 2: Ring Expansion Reactions

Ring expansion strategies provide an alternative route to azepanes by leveraging more readily available five- or six-membered heterocyclic precursors, such as those derived from proline or piperidine.[2][3][4] A notable recent development involves a photochemical dearomative ring expansion of nitroarenes.[5][7] This method uses blue light to convert a nitro group into a singlet nitrene, which mediates the transformation of a six-membered aromatic ring into a seven-membered 3H-azepine system. Subsequent reduction provides the azepane.[5]

Another approach involves the stereoselective rearrangement of bicyclic systems. For instance, chiral 2-azanorbornan-3-yl methanols can undergo a high-yielding, stereoselective ring expansion to form novel bridged azepanes via aziridinium intermediates.[14] These methods can offer excellent control over stereochemistry but may be limited by the availability of the specific starting materials.

Strategy 3: Synthesis via Azepan-3-one Intermediates

Perhaps the most direct route to this compound is through the reduction of the corresponding ketone, azepan-3-one. This approach transfers the synthetic challenge to the construction of the cyclic ketone.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a strong base to form a cyclic β-keto ester.[6][15][16] For the synthesis of an azepan-3-one precursor, an appropriately substituted N-protected amino diester is required. The base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the α-carbon of one ester group, generating an enolate that attacks the carbonyl of the second ester, leading to cyclization.[17][18]

Caption: Pathway to this compound via Dieckmann Condensation.

The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated under acidic conditions to yield the N-protected azepan-3-one. This intermediate is primed for stereoselective reduction.

With the azepan-3-one core in hand, the final step is the reduction of the ketone to the alcohol. This step is critical as it establishes the stereocenter at the C-3 position. Asymmetric synthesis techniques are employed here to produce a single enantiomer of the desired alcohol.[19][20]

Common methods include:

-

Chiral Reducing Agents: Using stoichiometric chiral hydride sources, such as those derived from chiral auxiliaries or catalysts like the CBS (Corey-Bakshi-Shibata) reagent.[21]

-

Catalytic Asymmetric Hydrogenation: Employing chiral transition-metal catalysts (e.g., Ru-, Rh-based) with hydrogen gas to achieve high enantioselectivity.[22]

The choice of method depends on the substrate, desired enantiomeric excess (e.e.), and scalability requirements.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the specific target molecule, required stereochemistry, and available resources. The following table provides a comparative summary of the discussed methodologies.

| Synthetic Strategy | Key Advantages | Key Limitations | Stereocontrol | Scalability |

| Intramolecular Reductive Amination | Often one-pot; good for rapid library synthesis.[9] | Requires synthesis of specific acyclic precursors. | Dependent on chiral precursors or catalysts. | Moderate to Good |

| Ring-Closing Metathesis (RCM) | High functional group tolerance; predictable cyclization.[11] | Requires multi-step synthesis of diene precursors; catalyst cost.[7] | Can preserve existing stereocenters; reduction step can be stereoselective. | Moderate |

| Ring Expansion | Access to novel, complex scaffolds.[14] | Often substrate-specific; starting materials may be complex.[2][3][4] | Can be highly stereoselective depending on the mechanism.[14] | Variable |

| Dieckmann Condensation | Convergent route to a key intermediate (azepan-3-one).[15] | Can have competing side reactions; requires strong base.[6][15] | Stereocenter is set in the final reduction step. | Good |

Detailed Experimental Protocols

This section provides representative, step-by-step protocols for key transformations.

Protocol: Ring-Closing Metathesis for Azepine Synthesis

This protocol is adapted from methodologies focused on the synthesis of azepane scaffolds.[12]

Step 1: Synthesis of the Diene Precursor

-

Materials: N-protected amino alcohol, acryloyl chloride, suitable base (e.g., triethylamine), anhydrous dichloromethane (DCM), second olefinic partner (e.g., allyl bromide).

-

Procedure (General):

-

Protect a suitable amino alcohol (containing one alkene) with a standard protecting group (e.g., Boc, Cbz).

-

Introduce the second terminal alkene via N-alkylation or O-alkylation. For example, deprotonate the N-H of a protected amino-alkene with a base like NaH and react with an allyl halide.

-

Purify the resulting diene precursor by flash column chromatography.

-

Step 2: Ring-Closing Metathesis

-

Materials: Diene precursor, Grubbs' second-generation catalyst, anhydrous DCM.

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve the diene precursor (1.0 eq) in anhydrous DCM to a concentration of 0.01 M.

-

Add Grubbs' second-generation catalyst (2-5 mol%).

-

Reflux the reaction mixture for 4-12 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.[12]

-

Step 3: Reduction to the Saturated Azepane

-

Materials: Tetrahydroazepine derivative, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas.

-

Procedure:

-

Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH (0.1 M).

-

Carefully add 10 wt% Pd/C to the solution.

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite®, washing thoroughly with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the azepane product.[12]

-

Protocol: Dieckmann Condensation and Reduction

This protocol outlines the synthesis of an this compound derivative from an amino diester precursor.[6][15][16]

Step 1: Dieckmann Condensation

-

Materials: N-protected amino diester (e.g., Diethyl 4-(benzyloxycarbonylamino)heptanedioate), sodium ethoxide (NaOEt), anhydrous ethanol, anhydrous toluene.

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add the amino diester (1.0 eq) dissolved in anhydrous toluene to the NaOEt solution at room temperature under an inert atmosphere.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench with dilute aqueous acid (e.g., HCl) to pH ~5-6.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude cyclic β-keto ester.

-

Step 2: Hydrolysis and Decarboxylation

-

Materials: Crude β-keto ester, aqueous acid (e.g., 6M HCl).

-

Procedure:

-

Add the crude β-keto ester to the aqueous acid solution.

-

Heat the mixture to reflux for 4-8 hours until TLC or LCMS indicates complete conversion.

-

Cool the reaction to room temperature and basify with a strong base (e.g., NaOH) to pH >10.

-

Extract the product with an organic solvent, dry, and concentrate to yield the N-protected azepan-3-one.

-

Step 3: Stereoselective Reduction

-

Materials: N-protected azepan-3-one, reducing agent (e.g., NaBH₄ for racemic, or a chiral reducing agent for asymmetric), suitable solvent (e.g., MeOH, THF).

-

Procedure:

-

Dissolve the azepan-3-one (1.0 eq) in the chosen solvent and cool to 0 °C.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.1 eq) portion-wise.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours.

-

Quench the reaction carefully with water or saturated NH₄Cl solution.

-